Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-1-phenyl-N-4-pyridinyl-
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Overview
Description
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-1-phenyl-N-4-pyridinyl- is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds. The reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate . The process can be carried out under reflux conditions in solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Employed as fluorescent probes for studying intracellular processes.
Medicine: Investigated for their potential as anticancer agents, enzyme inhibitors, and central nervous system agents.
Industry: Utilized in the development of organic light-emitting devices and other optical materials
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives varies depending on their specific application. In medicinal chemistry, these compounds often act as enzyme inhibitors by binding to the active site of the target enzyme, thereby blocking its activity. They may also interact with specific receptors in the central nervous system, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrazolo[1,5-a]pyrimidine derivatives include:
Purine analogues: These compounds share structural similarities and are known for their roles in biochemical reactions.
Other N-heterocyclic compounds: Such as pyrazoles and pyrimidines, which also exhibit significant biological and photophysical properties.
Uniqueness
What sets pyrazolo[1,5-a]pyrimidine derivatives apart is their unique combination of photophysical properties and synthetic versatility. This allows for a wide range of applications, from medicinal chemistry to material science .
Properties
CAS No. |
87949-25-5 |
---|---|
Molecular Formula |
C18H13N5O2 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
7-oxo-1-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H13N5O2/c24-17(21-13-6-9-19-10-7-13)15-12-20-16-8-11-22(23(16)18(15)25)14-4-2-1-3-5-14/h1-12H,(H,19,21,24) |
InChI Key |
BSFZTGILWHHGEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=NC=C(C(=O)N32)C(=O)NC4=CC=NC=C4 |
Origin of Product |
United States |
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